molecular formula C9H8O4 B2632006 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid CAS No. 108249-48-5

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B2632006
CAS No.: 108249-48-5
M. Wt: 180.159
InChI Key: BWONXPWAUSMDDH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid are currently unknown. This compound may have a unique structure that could potentially exhibit specific biological activity . The exact targets and their roles are subject to the specific area of research .

Mode of Action

The interaction of this compound with its targets and any resulting changes would depend on the nature of the targets themselves .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would significantly impact the bioavailability of the compound. It is known that the compound is stable at room temperature and can dissolve in some organic solvents such as ethanol and dimethyl sulfoxide .

Result of Action

These effects would be closely related to the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves organic synthesis reactions using appropriate starting materials and reaction conditions . The specific synthetic route can vary depending on the desired yield and purity. Commonly, the synthesis involves cyclization reactions that form the benzofuran ring structure.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be produced on a larger scale using similar organic synthesis techniques, with adjustments made for scalability and efficiency . The process may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Comparison with Similar Compounds

Comparison: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is unique due to its specific structure, which includes a carboxylic acid group at the 2-position and a ketone group at the 4-position. This structure imparts distinct chemical and biological properties compared to similar compounds . For instance, the presence of the carboxylic acid group can enhance its solubility and reactivity in certain reactions.

Properties

IUPAC Name

4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWONXPWAUSMDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(O2)C(=O)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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